molecular formula C13H6Cl2N2O2 B6391239 MFCD18317850 CAS No. 1261924-21-3

MFCD18317850

Cat. No.: B6391239
CAS No.: 1261924-21-3
M. Wt: 293.10 g/mol
InChI Key: BBDCXJGODRGERO-UHFFFAOYSA-N
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Description

MFCD18317850, also known as 2-Chloro-5-(4-chloro-3-cyanophenyl)isonicotinic acid, is a chemical compound with the molecular formula C13H6Cl2N2O2 and a molecular weight of 293.10 g/mol . This compound is notable for its unique structure, which includes both chloro and cyano functional groups attached to an isonicotinic acid backbone.

Preparation Methods

The synthesis of 2-Chloro-5-(4-chloro-3-cyanophenyl)isonicotinic acid typically involves the reaction of 4-chloro-3-cyanobenzyl chloride with isonicotinic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization or chromatography .

Chemical Reactions Analysis

2-Chloro-5-(4-chloro-3-cyanophenyl)isonicotinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Common reagents used in these reactions include bases like potassium carbonate, reducing agents like LiAlH4, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-5-(4-chloro-3-cyanophenyl)isonicotinic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-chloro-3-cyanophenyl)isonicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-Chloro-5-(4-chloro-3-cyanophenyl)isonicotinic acid can be compared with other similar compounds, such as:

    2-Chloroisonicotinic acid: Lacks the cyano group, making it less versatile in certain reactions.

    4-Chloro-3-cyanophenyl derivatives: These compounds have similar functional groups but different core structures, affecting their reactivity and applications.

Properties

IUPAC Name

2-chloro-5-(4-chloro-3-cyanophenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl2N2O2/c14-11-2-1-7(3-8(11)5-16)10-6-17-12(15)4-9(10)13(18)19/h1-4,6H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDCXJGODRGERO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CN=C(C=C2C(=O)O)Cl)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40687819
Record name 2-Chloro-5-(4-chloro-3-cyanophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261924-21-3
Record name 2-Chloro-5-(4-chloro-3-cyanophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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